molecular formula C6H15NO B091342 2-(Butylamino)ethanol CAS No. 111-75-1

2-(Butylamino)ethanol

Cat. No.: B091342
CAS No.: 111-75-1
M. Wt: 117.19 g/mol
InChI Key: LJDSTRZHPWMDPG-UHFFFAOYSA-N
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Description

Historical Context and Early Research on Alkanolamines

Alkanolamines, organic compounds containing both hydroxyl (–OH) and amino (–NH2, –NHR, and –NR2) functional groups, have been a subject of scientific inquiry since the late 19th and early 20th centuries. wikipedia.orgmerriam-webster.com The first known use of the term "alkanolamine" was in 1943. merriam-webster.com Early research into this class of compounds was driven by their versatile chemical nature, stemming from the combined properties of alcohols and amines. This dual functionality allows them to act as bases, nucleophiles, and ligands, and to form hydrogen bonds, leading to their use in a wide array of applications. wikipedia.org

The synthesis of 2-aminoalcohols, a major subclass of alkanolamines, was a significant area of early investigation. A common method developed was the reaction of amines with epoxides. wikipedia.org This foundational work paved the way for the synthesis and study of a diverse range of alkanolamines, including 2-(Butylamino)ethanol. The broader family of alkanolamines found early use as solvents, synthetic intermediates, and high-boiling bases. wikipedia.org Their utility in various sectors, from textiles and cosmetics to pharmaceuticals and metalworking fluids, spurred further investigation into the specific properties of individual alkanolamine compounds. wikipedia.org

Significance of this compound within the Alkanolamine Class

This compound, also known as N-butylethanolamine, is a secondary amine with the chemical formula C6H15NO. guidechem.comnih.gov It is a colorless liquid at room temperature and is soluble in water, ethanol (B145695), and acetone. chemicalbook.comsolubilityofthings.com This solubility is attributed to the hydrogen bonding ability of its hydroxyl group. solubilityofthings.com

The significance of this compound lies in its diverse applications, which include:

Corrosion Inhibition: It is utilized as a corrosion inhibitor, particularly in the oil industry and in formulated emulsion products, where it also enhances stability. guidechem.comeastman.comknowde.com

Gas Treating: this compound is employed in gas treating processes, notably for the removal of carbon dioxide (CO2). chemicalbook.comgoogleapis.com Its sterically hindered secondary amine structure leads to a high tendency to form bicarbonate upon reaction with CO2, resulting in a higher cyclic capacity compared to conventional amines like monoethanolamine (MEA). chemicalbook.comchemicalbook.com

Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. chemicalbook.comsolubilityofthings.com For instance, it can be used to synthesize 4-alkylamino-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidines and N-butyl-N-(2-nitroxyethyl)nitramine (BuNENA). chemicalbook.comchemdad.com

Other Industrial Uses: It also functions as a solvent and an emulsifier in the production of coatings, adhesives, and cleaning agents. guidechem.com

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C6H15NO nih.gov
Molecular Weight 117.19 g/mol nih.gov
Appearance Colorless liquid chemicalbook.com
Boiling Point 198-200 °C chemicalbook.com
Density 0.891 g/mL at 25 °C chemicalbook.com
Refractive Index n20/D 1.444 chemicalbook.com
Solubility in Water 1000 g/L guidechem.com
pKa 14.81±0.10 chemicalbook.com

Current Research Landscape and Emerging Areas for this compound Studies

Current research on this compound is heavily focused on its application in carbon capture and utilization (CCU) technologies. elsevierpure.com The primary goal is to develop more efficient and environmentally friendly methods for removing CO2 from flue gases and other industrial emissions. nih.gov

Key areas of ongoing research include:

Novel Absorbent Blends: Researchers are investigating novel aqueous amine blends containing this compound for CO2 capture. One study explored a blend of this compound and 2-Dimethylaminoethanol, highlighting its potential for high CO2 loading and low-temperature regeneration. chemicalbook.com

Nonaqueous Systems: To overcome the high energy consumption associated with conventional aqueous amine processes, nonaqueous systems are being explored. researchgate.net Research into nonaqueous absorbents of this compound with solvents like 2-butoxyethanol (B58217) has shown promise for low-energy CO2 capture. researchgate.netresearchgate.net

Deep Eutectic Solvents (DESs): A recent study focused on the synthesis of novel deep eutectic solvents using this compound as a hydrogen bond donor for CO2 absorption. researchgate.net This research examines the physicochemical properties of these DESs and their potential as an alternative to traditional alkanolamine solutions. researchgate.net

Corrosion Inhibition Mechanisms: Theoretical studies using density functional theory (DFT) are being conducted to better understand the corrosion inhibition mechanisms of this compound and its derivatives. aip.orgaip.org These studies aim to design more effective and non-toxic corrosion inhibitors. aip.org

Membrane Contactor Applications: The use of 2-(tert-Butylamino)ethanol (B146117) in hollow fiber membrane contactors for separating CO2 from gas mixtures is another active area of research. acs.org This technology offers a potentially more efficient and compact alternative to traditional absorption columns.

Table 2: Comparison of CO2 Solubility in Different Secondary Alkanolamine Solutions

Amine (30 wt%)Temperature (°C)CO2 Partial Pressure (kPa)CO2 Loading (mol CO2/mol amine)Reference(s)
This compound (BAE)40~10~0.8 researchgate.net
2-(Isopropylamino)ethanol (IPAE)40~10~0.75 researchgate.net
2-(Ethylamino)ethanol (EAE)40~10~0.7 researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(butylamino)ethanol
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InChI

InChI=1S/C6H15NO/c1-2-3-4-7-5-6-8/h7-8H,2-6H2,1H3
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InChI Key

LJDSTRZHPWMDPG-UHFFFAOYSA-N
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Canonical SMILES

CCCCNCCO
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H15NO
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DSSTOX Substance ID

DTXSID9059410
Record name Ethanol, 2-(butylamino)-
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Molecular Weight

117.19 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Ethanol, 2-(butylamino)-
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CAS No.

111-75-1
Record name Butylethanolamine
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Record name 2-(N-Butylamino)ethanol
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Record name 2-butylaminoethanol
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Synthetic Pathways and Methodologies for 2 Butylamino Ethanol

Established Synthetic Routes to 2-(Butylamino)ethanol

Traditional methods for synthesizing this compound are primarily centered on amination and reductive amination reactions. These routes are well-documented and form the basis of current industrial production.

The most prevalent industrial method for the synthesis of this compound is the direct amination of ethylene (B1197577) oxide with n-butylamine. This reaction involves the nucleophilic ring-opening of the epoxide by the primary amine. The reaction is typically carried out in a batch or continuous reactor under controlled temperature and pressure to ensure safety and maximize yield.

The primary reaction is as follows:

C₄H₉NH₂ + (CH₂)₂O → C₄H₉NHCH₂CH₂OH

A key challenge in this synthesis is controlling the selectivity towards the desired mono-adduct, as the secondary amine product can further react with ethylene oxide to form byproducts such as N-butyldiethanolamine. To favor the formation of this compound, an excess of n-butylamine is often used. The reaction conditions are optimized to achieve a high conversion of ethylene oxide while maintaining high selectivity for the primary product.

ParameterTypical Range
Temperature50-160°C
Pressure0-0.8 MPa
n-Butylamine/Ethylene Oxide Molar Ratio>1:1
CatalystGenerally not required, but can be auto-catalyzed by the amine or catalyzed by water.
YieldHigh, often exceeding 90%
Table 1: Typical Reaction Conditions for the Amination of Ethylene Oxide with n-Butylamine.

Reductive amination offers an alternative pathway to this compound, typically involving the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, a suitable carbonyl precursor is glycolaldehyde. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced to the final amine product.

The two-step, one-pot reaction can be summarized as:

Imine Formation: HOCH₂CHO + C₄H₉NH₂ ⇌ HOCH₂CH=NC₄H₉ + H₂O

Reduction: HOCH₂CH=NC₄H₉ + [H] → HOCH₂CH₂NHC₄H₉

Carbonyl PrecursorAmineReducing AgentTypical Catalyst (for hydrogenation)Solvent
Glycolaldehyden-ButylamineH₂Raney Nickel, Pt/C, Pd/CMethanol (B129727), Ethanol (B145695)
Glycolaldehyden-ButylamineNaBH₄-Methanol, Ethanol
Table 2: Reagents for the Reductive Amination Synthesis of this compound.

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. Key considerations include atom economy, the use of safer solvents, energy efficiency, and waste reduction.

Atom Economy: The direct amination of ethylene oxide exhibits high atom economy as all the atoms of the reactants are incorporated into the final product. Reductive amination, while also potentially having high atom economy, can generate byproducts depending on the reducing agent used.

Safer Solvents: The development of synthetic routes that utilize water or other environmentally benign solvents is a key goal. While some amination reactions can be performed neat, the use of greener solvents in reductive amination is an area of active research.

Catalysis: The use of heterogeneous catalysts that can be easily recovered and reused is preferred over homogeneous catalysts. This minimizes catalyst waste and simplifies product purification.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures reduces energy consumption. Catalytic approaches are often instrumental in achieving this.

Novel Synthetic Methodologies and Catalytic Systems

Recent research has focused on developing more sustainable and efficient methods for the synthesis of this compound, with a particular emphasis on novel catalytic systems.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. While specific examples of organocatalyzed synthesis of this compound are not widely reported, the principles of organocatalysis can be applied to the synthesis of β-amino alcohols. For instance, proline and its derivatives have been shown to catalyze the asymmetric α-amination of aldehydes and ketones, which could be a potential route to chiral derivatives of this compound. The development of organocatalytic systems for the direct amination of diols or the reductive amination of hydroxy aldehydes presents a promising area for future research.

Metal catalysts play a crucial role in developing alternative and more sustainable routes to this compound. One such approach is the catalytic amination of ethylene glycol with n-butylamine. This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination.

HOCH₂CH₂OH + C₄H₉NH₂ --(Catalyst)--> HOCH₂CH₂NHC₄H₉ + H₂O

This method is advantageous as it utilizes a more sustainable and less hazardous starting material (ethylene glycol) compared to ethylene oxide. A variety of transition metal catalysts, including those based on ruthenium, iridium, and copper, have been investigated for the amination of alcohols. For example, a copper- and alumina-containing catalyst has been reported for the synthesis of a related compound, 2-(2-tert-butylamino-ethoxy)-ethanol, from diethylene glycol and tert-butylamine. nih.gov Similarly, cobalt-containing composites have been shown to be effective for the reductive amination of aldehydes with n-butylamine. nih.gov

Starting MaterialAmineCatalyst TypeKey Advantages
Ethylene Glycoln-ButylamineRu, Ir, Co, Cu-basedUse of a renewable feedstock, high atom economy.
Diethylene Glycol (for related compounds)tert-ButylamineCopper- and alumina-containingDemonstrates feasibility of amination of glycols. nih.gov
Table 3: Overview of Metal-Catalyzed Approaches to N-Alkylethanolamines.

The development of efficient and selective metal catalysts for the direct amination of ethylene glycol with n-butylamine remains an active area of research, offering a potentially greener and more sustainable route to this compound.

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing. These benefits, such as enhanced heat and mass transfer, improved safety for hazardous reactions, and greater control over reaction parameters, are particularly relevant to the synthesis of amino alcohols like this compound. The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is crucial for managing exothermic reactions and improving product selectivity.

Table 1: Potential Advantages of Flow Chemistry in this compound Synthesis

FeatureAdvantage in this compound Synthesis
Enhanced Heat Transfer Efficiently dissipates heat from the exothermic reaction between butylamine (B146782) and ethylene oxide, preventing side reactions and improving yield.
Precise Temperature Control Allows for the optimization of reaction temperature to maximize the rate and selectivity of N-alkylation.
Improved Safety Minimizes the volume of hazardous reactants at any given time, reducing the risks associated with handling ethylene oxide.
Rapid Mixing Ensures homogeneous reaction conditions, leading to more consistent product quality and higher yields.
Scalability Production can be scaled up by extending the operation time or by using multiple reactors in parallel, without the need for re-optimization.
Process Automation Enables continuous and automated production, reducing manual labor and the potential for human error.

Stereoselective Synthesis of Chiral this compound Derivatives

Chiral β-amino alcohols, including derivatives of this compound, are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The development of stereoselective synthetic methods to control the absolute configuration of the stereocenters in these molecules is a significant area of research.

Enantioselective Approaches to this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound derivatives, this typically involves the creation of the stereocenter at the carbon atom bearing the hydroxyl group. Several strategies can be employed to achieve this:

Asymmetric Reduction of α-Amino Ketones: A common approach involves the asymmetric reduction of an α-(butylamino) ketone precursor. This can be achieved using chiral reducing agents or a combination of a reducing agent and a chiral catalyst. For example, chiral borane (B79455) reagents or catalytic systems based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands can effectively deliver a hydride to one face of the ketone, leading to the desired enantiomer of the amino alcohol.

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry. For instance, a chiral amino acid can be converted to a chiral amino alcohol through reduction of the carboxylic acid functionality. Subsequent N-butylation would then yield the target chiral this compound derivative.

Enantioselective Ring-Opening of Epoxides: The reaction of butylamine with a chiral epoxide can proceed with high enantioselectivity, particularly when catalyzed by a chiral catalyst. This approach is effective for generating enantiomerically enriched β-amino alcohols.

Diastereoselective Synthesis of this compound Analogues

When a molecule contains two or more stereocenters, diastereoselective synthesis is employed to control the relative configuration between them. For analogues of this compound with an additional stereocenter, for instance, on the butyl group or at the α-position to the amino group, controlling the diastereoselectivity is crucial.

Substrate-Controlled Diastereoselection: In this approach, an existing stereocenter in the starting material directs the formation of a new stereocenter. For example, the reaction of a chiral amine with a chiral epoxide can lead to the preferential formation of one diastereomer due to steric interactions in the transition state.

Reagent-Controlled Diastereoselection: Chiral reagents or catalysts can be used to induce the formation of a specific diastereomer, regardless of the stereochemistry of the starting material. For example, the addition of a nucleophile to a chiral imine derived from a 2-(butylamino)aldehyde could be directed by a chiral catalyst to favor one diastereomeric product.

Catalytic Asymmetric Mannich Reaction: The Mannich reaction, involving an aldehyde, an amine, and a ketone enolate or its equivalent, can be rendered diastereoselective and enantioselective through the use of chiral catalysts. This provides a powerful tool for the synthesis of β-amino ketones, which can then be reduced to the corresponding diastereomerically enriched amino alcohol analogues.

Purification and Characterization Techniques for Synthetic this compound

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the identity, purity, and structural integrity of the compound.

Chromatographic Purification Methods for this compound

Chromatography is a fundamental technique for the separation and purification of chemical compounds. For this compound, both gas and liquid chromatography are commonly employed.

Gas Chromatography (GC): GC is well-suited for the analysis and purification of volatile compounds like this compound. In analytical GC, a small sample is injected into a column where it is separated based on its boiling point and interaction with the stationary phase. For preparative GC, larger columns are used to isolate significant quantities of the purified compound. The choice of the stationary phase is critical for achieving good separation from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative-scale purification. For a polar compound like this compound, reversed-phase HPLC is a common choice, where a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound can be adjusted by varying the composition of the mobile phase, allowing for effective separation. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water containing an acidic modifier like phosphoric acid or formic acid can be effective for the analysis of this compound. sielc.com

Table 2: Chromatographic Methods for this compound

TechniqueStationary PhaseMobile Phase/Carrier GasDetection MethodApplication
Gas Chromatography (GC) e.g., PolydimethylsiloxaneInert gas (e.g., Helium, Nitrogen)Flame Ionization Detector (FID), Mass Spectrometry (MS)Purity analysis, separation of volatile impurities
High-Performance Liquid Chromatography (HPLC) e.g., C18 silicaAcetonitrile/Water with acid modifierUV Detector, Refractive Index Detector, Mass Spectrometry (MS)Purity analysis, preparative purification

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry) in this compound Synthesis Confirmation

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum of this compound shows characteristic signals for the protons on the butyl chain and the ethanolamine (B43304) backbone. chemicalbook.com The chemical shifts and coupling patterns help to confirm the connectivity of the atoms. The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. spectrabase.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H, C-N, and C-O stretching and bending vibrations. nih.govchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of bonds within the molecule. nih.govnist.gov

Table 3: Spectroscopic Data for this compound

TechniqueKey Observations
¹H NMR Signals corresponding to the different proton environments of the butyl group and the ethanolamine moiety. chemicalbook.com
¹³C NMR Resonances for the six distinct carbon atoms in the molecule. spectrabase.comnih.gov
IR Broad absorption for O-H and N-H stretching, and characteristic peaks for C-H, C-N, and C-O bonds. nih.govchemicalbook.com
Mass Spectrometry Molecular ion peak at m/z corresponding to the molecular weight of C₆H₁₅NO, and characteristic fragmentation pattern. nih.govnist.gov

Chemical Reactivity and Reaction Mechanisms of 2 Butylamino Ethanol

Acid-Base Chemistry and Protonation Behavior of 2-(Butylamino)ethanol

The acid-base chemistry of this compound is primarily governed by the lone pair of electrons on the nitrogen atom of its secondary amine group. This lone pair makes the molecule a Brønsted-Lowry base, capable of accepting a proton (H⁺). The hydroxyl group, in contrast, is significantly less basic. The protonation of the amine group is a reversible equilibrium, and the position of this equilibrium is described by the dissociation constant (pKa) of its conjugate acid, the N-butyl-N-(2-hydroxyethyl)ammonium ion.

The dissociation constant (pKa) is a critical parameter for understanding the reactivity of alkanolamines. It is temperature-dependent; for most amines, the pKa value decreases as the temperature increases, meaning the amine becomes a weaker base at higher temperatures. researchgate.netresearchgate.net

Experimental pKa values for this compound have been measured and reported in scientific literature. acs.orgresearchgate.net While a complete data set across multiple temperatures for 2-(n-butylamino)ethanol is not available in the provided search results, the data for the closely related isomer, 2-(tert-butylamino)ethanol (B146117) (TBAE), illustrates the typical trend of decreasing pKa with increasing temperature. utwente.nl

Note: The following table presents data for the isomer 2-(tert-butylamino)ethanol (TBAE) to demonstrate the effect of temperature on the pKa of a butylaminoethanol compound. The pKa values for 2-(n-butylamino)ethanol are expected to follow a similar trend but will not be identical. utwente.nl

Temperature (K)Temperature (°C)pKa of Conjugate Acid
2932010.29
303309.94
318459.64
333609.27

Data sourced from Littel, R. J., et al. (1990) for the isomer 2-(tert-butylamino)ethanol. utwente.nl

The pH of the surrounding medium has a profound influence on the reactivity of this compound, particularly its nucleophilicity. The reactivity is directly linked to the protonation state of the amine group. chemrxiv.org

At low pH (acidic conditions): When the pH is significantly below the pKa of the conjugate acid, the equilibrium favors the protonated form, N-butyl-N-(2-hydroxyethyl)ammonium ion [CH₃(CH₂)₃NH₂⁺CH₂CH₂OH]. In this state, the lone pair on the nitrogen atom is bonded to a proton, making it unavailable for donation. Consequently, the amine group is not nucleophilic and will not react with electrophiles.

At high pH (basic conditions): When the pH is significantly above the pKa, the equilibrium shifts towards the deprotonated (neutral) form, this compound [CH₃(CH₂)₃NHCH₂CH₂OH]. The nitrogen atom possesses a lone pair of electrons, making it a potent nucleophilic center ready to attack electron-deficient species.

Therefore, for reactions where this compound acts as a nucleophile, such as in the capture of carbon dioxide, maintaining a sufficiently high pH is essential to ensure the availability of the reactive, unprotonated form of the amine.

Formation of Derivatives and Functionalization of this compound

Amidation and Esterification Reactions of this compound

The bifunctional nature of this compound allows for its use in the synthesis of various derivatives through amidation and esterification reactions.

Amidation: Amidation involves the formation of an amide bond. With this compound, this can occur in two ways:

Reaction of the Amino Group: The secondary amine group can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form an N,N-disubstituted amide. nih.gov Direct reaction with a carboxylic acid requires high temperatures or the use of a coupling agent to remove water. The reaction with more reactive acyl chlorides is more common, as described in section 3.2.3. semanticscholar.org

Example: Reaction with acetyl chloride yields N-acetyl-N-butyl-2-hydroxyethylamine.

Using this compound as an Amine Source in Transamidation: this compound can act as a nucleophilic amine in transamidation reactions, displacing another amine from an existing amide under catalytic conditions. nih.gov

Esterification: Esterification involves the formation of an ester linkage at the hydroxyl group of this compound.

Fischer Esterification: The hydroxyl group can react with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid) to form an ester. youtube.comyoutube.commasterorganicchemistry.com This is a reversible condensation reaction where water is eliminated. youtube.com

Reaction Scheme: C₄H₉NH(CH₂)₂OH + R-COOH ⇌ C₄H₉NH(CH₂)₂O-COR + H₂O

Reaction with Acyl Chlorides/Anhydrides: A more efficient and irreversible method for esterification is the reaction with acyl chlorides or acid anhydrides, as previously discussed. docbrown.infochemguide.co.uk This reaction is typically performed in the presence of a base to scavenge the acidic byproduct.

Cyclization Reactions Involving this compound

The 1,2-aminoalcohol structure of this compound makes it a suitable precursor for the synthesis of heterocyclic compounds through cyclization reactions. One notable example is its reaction with thionyl chloride (SOCl₂).

While the reaction of alcohols with thionyl chloride is a common method for preparing alkyl chlorides, the outcome with β-amino alcohols like this compound can be different. Computational studies on similar N-substituted 2-aminoethanols (such as N-(2-tert-butylamino)ethanol) have investigated the mechanism for the formation of 1,2,3-oxathiazolidine-2-oxide rings. researchgate.net

The reaction pathway involves the initial formation of a chlorosulfite intermediate at the hydroxyl group. Subsequently, an intramolecular nucleophilic attack by the nitrogen atom on the sulfur atom, rather than an intermolecular attack by chloride on the carbon, can lead to the displacement of a chloride ion and the formation of a five-membered heterocyclic ring. researchgate.net

Proposed Reaction Scheme: C₄H₉NH(CH₂)₂OH + SOCl₂ → [Cyclic Intermediate] → 3-Butyl-1,2,3-oxathiazolidine-2-oxide + 2HCl

This cyclization provides a pathway to functionalized heterocyclic systems that can be valuable intermediates in organic synthesis.

Formation of Organoboron Compounds from this compound

Organoboron compounds are versatile reagents in organic synthesis, most notably in cross-coupling reactions. ethernet.edu.et Amino alcohols like this compound can be used as ligands or protecting groups in the formation of stable organoboron derivatives, such as boronate esters.

The diol functionality is commonly used to protect boronic acids, forming a five-membered ring. While this compound is an amino alcohol, it can react with boronic acids or their esters (like triisopropyl borate) to form compounds containing a B-O bond. The nitrogen atom can also coordinate with the boron atom, forming an intramolecular dative bond, which results in a stable bicyclic structure known as a boroxazolidine. These compounds are a class of amine-borane adducts. researchgate.net

The synthesis typically involves the reaction of this compound with a boron source, such as a boronic acid (RB(OH)₂) or a borane (B79455). For example, the reaction with a boronic acid would proceed via a condensation reaction, eliminating water to form the heterocyclic boronate ester.

General Reaction: C₄H₉NH(CH₂)₂OH + RB(OH)₂ → C₄H₉N(H)CH₂CH₂OB(R)O- (cyclic boronate) + 2H₂O

Furthermore, derivatives of this compound have been explicitly used to synthesize complex organoboron compounds with specific biological activities. For instance, a derivative was used to synthesize 1-(4-di-hydroxy-3,5-dioxa-4-borabicyclo[4.4.0]deca-7,9,11-trien-9-yl)-2-(tert-butylamino)ethanol, a compound designed as a β2 adrenoceptor agonist. nih.gov This highlights the utility of the amino alcohol scaffold in creating functionalized organoboron molecules.

Computational and Theoretical Studies of this compound Reactivity

Computational and theoretical chemistry provide powerful tools to investigate the reactivity of molecules like this compound at an atomic level. These methods offer insights into electronic structure, reaction pathways, and intermolecular interactions that are often difficult to obtain through experimental means alone. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are instrumental in building a fundamental understanding of why and how this compound participates in chemical reactions, such as the capture of carbon dioxide.

Density Functional Theory (DFT) Calculations for this compound

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are crucial for understanding its intrinsic properties that govern its reactivity. By solving the Kohn-Sham equations, DFT can determine the electron density distribution and subsequently derive properties like molecular orbital energies and geometric configurations. devagirijournals.com The accuracy of these calculations is highly dependent on the choice of functionals and basis sets, which are selected to best represent the molecular system being studied.

Electronic Structure and Molecular Orbitals of this compound

The electronic structure of a molecule is fundamental to its chemical behavior. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Representative Theoretical Electronic Properties of Secondary Alkanolamines (Note: This table is illustrative, based on general findings for similar secondary alkanolamines, as specific peer-reviewed data for this compound was not available in the searched literature.)

Parameter Description Typical Calculated Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital 1.5 to 3.0 eV

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 7.5 to 10.5 eV |

Reaction Pathway Delineation for this compound Systems

DFT is extensively used to map out the potential energy surface for chemical reactions, identifying transition states and calculating activation energy barriers. For this compound, a key reaction of interest is its interaction with CO2, which is relevant to carbon capture technologies. researchgate.net Theoretical studies on similar secondary amines have elucidated the mechanisms involved, which typically proceed through the formation of a zwitterionic intermediate, followed by deprotonation to form a stable carbamate. nih.gov

The reaction pathway involves the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbon atom of CO2. DFT calculations can model the geometry of the transition state for this step and determine the associated energy barrier. The presence of the hydroxyl group and the butyl group can influence the stability of the transition state and intermediates through steric and electronic effects. For instance, the steric hindrance from the butyl group can affect the approach of CO2 and the stability of the resulting carbamate. Computational studies on other sterically hindered amines have shown that while they may have slower reaction kinetics, they can offer advantages in terms of CO2 loading capacity and regeneration energy. researchgate.net

Table 2: Illustrative Calculated Energy Profile for CO2 Reaction with a Secondary Alkanolamine (Note: This table provides a generalized representation of a reaction pathway, as specific data for this compound was not found.)

Reaction Step Species Involved ΔE (Activation Energy) (kJ/mol) ΔH (Enthalpy of Reaction) (kJ/mol)
1. Zwitterion Formation Amine + CO2 → Zwitterion (TS1) 40 - 60 -10 to -20

| 2. Deprotonation | Zwitterion + Base → Carbamate + BH+ | 5 - 15 | -50 to -70 |

Molecular Dynamics Simulations for this compound Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide a detailed view of intermolecular interactions, such as hydrogen bonding, and the conformational behavior of molecules in solution. For this compound, MD simulations can be particularly insightful for understanding its behavior in aqueous solutions, which are relevant for applications like carbon capture. chemrxiv.org

Simulations of various ethanolamines in water have shown that these molecules can form both intramolecular and intermolecular hydrogen bonds. chemrxiv.org An intramolecular hydrogen bond can form between the hydroxyl group's hydrogen and the amine's nitrogen atom, leading to a more stable, ring-like conformation. Intermolecular hydrogen bonds with surrounding water molecules are crucial for its solubility and influence the local solvent structure. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding an atom at a certain distance from another atom.

Quantum Chemical Descriptors and Reactivity Analysis of this compound

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the electron density. These descriptors, often called quantum chemical descriptors, help predict and rationalize the chemical behavior of molecules. nih.gov

Key reactivity descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Defined as the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft."

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons.

Fukui Functions (f(r)): These functions indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For this compound, the Fukui function would likely show the nitrogen atom as the primary site for electrophilic attack (e.g., by CO2) and the acidic hydrogen of the hydroxyl group as a potential site for nucleophilic attack.

While specific values for this compound are not published, calculations on similar amines are used to compare and rank their reactivity for specific applications. devagirijournals.com These descriptors provide a theoretical basis for understanding the structure-reactivity relationships within the alkanolamine family.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Advanced Applications of 2 Butylamino Ethanol in Chemical Processes

Role of 2-(Butylamino)ethanol in Gas Separation Technologies

This compound, a secondary alkanolamine, has emerged as a significant compound in the field of gas separation, particularly for the removal of acid gases from industrial streams. Its molecular structure, featuring both a secondary amine group and a hydroxyl group, allows for effective chemical absorption of gases like carbon dioxide (CO2) and hydrogen sulfide (B99878) (H2S). Research into its application focuses on enhancing capture efficiency and reducing the energy penalty associated with solvent regeneration, positioning it as a promising alternative to conventional amine solvents like monoethanolamine (MEA).

In the context of Carbon Capture and Sequestration (CCS), this compound (BAE) is investigated for its potential to capture CO2 from flue gas and other industrial emissions. As a secondary amine with steric hindrance, BAE shows a strong tendency to form bicarbonate upon reaction with CO2, which can allow for an equilibrium CO2 loading that exceeds the 0.5 mol CO2/mol amine stoichiometric limit of primary amines, leading to a higher cyclic capacity. chemicalbook.com

The performance of this compound as a CO2 absorbent has been evaluated in both aqueous and nonaqueous environments, with the solvent system significantly influencing its capture capabilities.

Aqueous Systems: In aqueous solutions, BAE has demonstrated notable CO2 solubility. Studies have measured this solubility across various amine concentrations and temperatures. For instance, the CO2 solubility of 15 wt% and 30 wt% aqueous BAE solutions has been documented over a pressure range of 0.02 to 395 kPa at temperatures of 40, 80, and 120 °C. researchgate.net Due to the formation of bicarbonate, secondary alkanolamines like BAE generally exhibit a larger CO2 absorption capacity compared to MEA. researchgate.net

Nonaqueous Systems: Nonaqueous systems, particularly those using organic solvents instead of water, are explored for their potential to lower the energy required for regeneration. acs.org A nonaqueous system pairing this compound with 2-butoxyethanol (B58217) (EGBE) has been proposed as an advanced, low-energy absorbent. acs.org A comprehensive study comparing 5.0 M aqueous BAE with its nonaqueous counterpart (5.0 M BAE in EGBE) revealed key differences in performance. acs.org While the aqueous system showed a higher absolute absorption capacity, the nonaqueous system offered distinct advantages in desorption and energy efficiency. acs.org

Research indicates that the cyclic capacity of both aqueous and nonaqueous BAE systems is significantly higher than that of the conventional aqueous MEA solvent, by approximately 180% and 100%, respectively. acs.org The reaction mechanism also differs; in the EGBE solvent, CO2 reacts with BAE to form unstable carbamates and protonated amines, whereas in aqueous solutions, it primarily forms bicarbonate species along with ionic couples. acs.org

Below is a comparative table summarizing the CO2 capture performance of BAE in different systems.

SystemKey FindingsReference
Aqueous BAEHigher absorption capacity and larger cyclic capacity compared to its nonaqueous counterpart. Cyclic capacity is ~180% higher than aqueous MEA. acs.org
Nonaqueous BAE/EGBESlightly lower absorption capacity than aqueous BAE but higher desorption efficiency. Cyclic capacity is ~100% higher than aqueous MEA. Forms unstable carbamates. acs.org

Membrane contactors represent an advanced gas separation technology that combines the benefits of membrane separation and chemical absorption. However, based on the available research, studies on the use of hollow fiber membrane contactors for CO2 capture have predominantly focused on the isomer of this compound, namely 2-(tert-butylamino)ethanol (B146117) (TBAE) . acs.orgvipslib.comresearchgate.net This research shows that TBAE has been used as a novel absorbent to separate CO2 from CO2/CH4 gas mixtures, with its decarbonization performance being comparable to MEA under certain conditions. acs.orgvipslib.com

Specific research findings detailing the performance of this compound (n-butyl isomer) in membrane contactor systems for CO2 capture are not available in the reviewed literature.

Deep Eutectic Solvents (DESs) are an emerging class of solvents that have been investigated for CO2 capture due to their unique properties, such as low volatility and tunable characteristics. These solvents are typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD). While various amine-based DESs have been synthesized and studied for CO2 absorption, including those based on 2-(methylamino)ethanol, specific research on DES formulations that utilize this compound as a primary component for CO2 capture is not detailed in the available scientific literature. um.edu.myum.edu.my

A critical factor in the economic viability of any CO2 capture process is the energy required to regenerate the solvent. This energy input, often referred to as the heat duty, is a major operational cost. Systems based on this compound, particularly nonaqueous ones, have shown significant promise in reducing this energy requirement.

The table below summarizes key regeneration energy data.

Solvent SystemRegeneration Heat Duty (MJ/kg CO2)Key AdvantageReference
Nonaqueous BAE/EGBE~1.72 - 2.1045-55% lower than aqueous MEA; allows for low-temperature desorption. acs.org
Aqueous MEA (Benchmark)3.82Conventional industry standard. acs.org

In many industrial gas streams, such as natural gas, both H2S and CO2 are present. The selective removal of H2S is often desirable, particularly when the CO2 does not need to be removed or when a high H2S/CO2 ratio is needed for downstream processes like the Claus process. Sterically hindered amines are often investigated for this purpose due to their kinetic selectivity for H2S over CO2.

While this compound is mentioned in patent literature as a potential component in absorbent solutions for selective H2S removal, detailed experimental studies and performance data focusing specifically on its selectivity for H2S over CO2 are not prominently available in the reviewed search results. i.moscowgoogleapis.com Research in this area has more extensively covered other sterically hindered amines, such as 2-(tert-butylamino)ethanol and 2-tertiarybutylamino-2-ethoxyethanol (TBEE), which have shown high selectivity factors for H2S. mdpi.comresearchgate.netresearchgate.net

Carbon Dioxide Capture and Sequestration (CCS) with this compound

This compound as an Intermediate in Specialized Chemical Synthesis

This compound, also known as N-butylethanolamine, serves as a versatile intermediate in various specialized chemical syntheses due to its bifunctional nature, possessing both a secondary amine and a primary hydroxyl group. chemicalbook.comchemicalbook.com This structure allows it to be a precursor in the creation of a diverse range of more complex molecules with applications in pharmaceuticals, agrochemicals, and material science.

The unique molecular framework of this compound and its derivatives is leveraged in the synthesis of pharmacologically active compounds. The presence of the amino alcohol moiety is a key feature in several classes of therapeutic agents.

Derivatives of amino ethanol (B145695) compounds are fundamental to the structure of many beta2 adrenoceptor agonists. While research often highlights the tert-butyl isomer, the underlying amino alcohol structure is crucial. For instance, a notable synthesis is that of 1-(4-di-hydroxy-3,5-dioxa-4-borabicyclo[4.4.0]deca-7,9,11-trien-9-yl)-2-(tert-butylamino)ethanol, a compound designed and synthesized to act as a potent beta2 adrenoceptor agonist. nih.gov In this synthesis, the tert-butylamino ethanol portion of the molecule is critical for its interaction with the beta2 adrenoceptor. nih.gov Studies have shown that such compounds can exhibit greater affinity and potency compared to established agonists like salbutamol. nih.gov The synthesis pathway leverages the reactivity of the amino and hydroxyl groups to build the final complex molecule.

Table 1: Synthesized Beta2 Adrenoceptor Agonist Example

Compound Name Precursor Moiety Key Feature

The amino alcohol functional group is a well-established pharmacophore in antimalarial drug discovery. While direct synthesis pathways using this compound are not extensively documented in publicly available research, its derivatives are employed in creating novel compounds with potential antimalarial activity. A key example involves the synthesis of triazine-based quinoline (B57606) analogues. Specifically, a derivative of this compound is used to synthesize compounds like 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. This hybrid molecule is designed to target pathways, such as dihydrofolate reductase (DHFR), essential for the survival of the malaria parasite.

In the field of agrochemicals, this compound is utilized as a building block for creating compounds with potential biological activity. One significant application is in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. chemicalbook.comchemicalbook.com This heterocyclic scaffold is known to be a "privileged structure" in medicinal and agricultural chemistry, forming the core of various compounds with a broad spectrum of bioactivity, including antimicrobial and anti-inflammatory properties. nih.gov The synthesis of N-butyl-N-ethyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amine (a derivative known as antalarmin) showcases the incorporation of the N-butyl group, for which N-butylethanolamine can be a key precursor. chemsrc.com The broad antimicrobial activities of this class of compounds suggest their potential development as fungicides or bactericides for crop protection. rsc.orgnih.gov

The dual functionality of this compound makes it a valuable component in the synthesis of specialized polymers and polymer additives.

This compound is identified as a chemical intermediate for applications in the synthesis of polyurethanes. amines.com Its structure, containing both a reactive hydroxyl (-OH) group and a secondary amine (-NH-) group, allows it to function as a monomer, specifically as a chain extender or cross-linking agent, in the formation of polyurethane chains. In polyurethane synthesis, the hydroxyl group can react with isocyanate groups, while the secondary amine provides an additional site for reaction or can influence the polymer's final properties, such as adhesion and flexibility. This potential makes it a candidate for creating nonisocyanate polyurethanes (NIPUs) through reactions with cyclic carbonates, an area of growing interest for developing more sustainable polymer systems.

Material Science Applications of this compound Derivatives

Applications in Coatings and Paint Additives

This compound serves as a multifunctional additive in the coatings and paint industry, where its properties as a corrosion inhibitor, emulsifier, and dispersing agent are highly valued. atamanchemicals.comguidechem.com As an alkanolamine, its molecular structure, featuring both amine and alcohol functional groups, allows for a range of interactions within a paint formulation, contributing to both stability and performance. coatingsworld.com

In waterborne coatings, this compound functions as an effective corrosion inhibitor. eastman.com Its amine group can adsorb onto a metal surface, forming a protective film that passivates the metal and inhibits the electrochemical processes that lead to corrosion. mdpi.com This is particularly crucial in preventing flash rust on steel substrates when water-based paints are applied. The mechanism involves the amine functionality neutralizing acidic components and raising the pH of the coating system, creating an alkaline environment that is less conducive to corrosion.

The table below summarizes the key functions and resulting benefits of this compound in coating and paint formulations.

Function Mechanism of Action Benefit in Formulation
Corrosion InhibitorForms a protective film on metal surfaces; increases pH.Prevents flash rust and long-term corrosion of the substrate.
Co-DispersantEnhances the performance of primary dispersants through improved wetting and stabilization of pigment particles. advancionsciences.comImproves color strength, gloss, and storage stability; prevents pigment settling. specialchem.comresearchgate.net
EmulsifierStabilizes oil-in-water emulsions.Ensures the homogeneity and stability of latex paints. guidechem.com
pH BufferNeutralizes acidic components and maintains an alkaline pH. atamanchemicals.comEnhances formulation stability and contributes to corrosion resistance. eastman.com

This compound in Industrial Formulations and Specialty Additives

Lubricant and Additive Manufacturing

In the manufacturing of lubricants and performance additives, this compound is utilized for its corrosion inhibition and potential lubricating properties, particularly in water-based metalworking fluids. atamanchemicals.comresearchgate.net These fluids are essential in machining operations to cool, lubricate, and protect the workpiece and cutting tool. evonik.com

The primary role of this compound in these formulations is as a corrosion inhibitor for ferrous metals. evonik.com Its amine structure allows it to adsorb onto metal surfaces, creating a protective barrier that mitigates the corrosive effects of the aqueous environment. researchgate.net This is critical for preventing rust on machine parts and the finished metal products. evonik.com Alkanolamines, like this compound, are known to form chelate bonds with metals through their amino and hydroxyl groups, which contributes to their effectiveness as corrosion inhibitors in these applications. researchgate.net

The following table outlines the established and potential functions of this compound in lubricant and additive manufacturing.

Property Function in Lubricants Observed Effect
AlkalinitypH control and neutralization of acidic contaminants.Maintains fluid stability and enhances corrosion protection.
AdsorptionForms a protective film on metal surfaces. researchgate.netInhibits corrosion of ferrous metals in water-based systems. evonik.com
PolarityPotential to modify surface friction.May contribute to the lubricity of the formulation.

Role in Fabricated Metal Products

The use of this compound extends to the manufacturing of fabricated metal products, where it is employed in various stages, including machining and cleaning. atamanchemicals.com Its function in this sector is closely linked to its role in metalworking fluids, providing essential corrosion protection and lubrication during processes like cutting, grinding, and drilling. google.comingevity.com

During metal fabrication, the exposure of fresh metal surfaces to air and aqueous coolants creates a high risk of corrosion. The incorporation of this compound into synthetic and semi-synthetic metalworking fluids helps to passivate these surfaces, preventing the onset of rust and ensuring the quality and integrity of the final product. evonik.com Its ability to form a stable, protective film is advantageous in these dynamic processes. ingevity.com

Furthermore, this compound can be a component in industrial cleaning formulations used to prepare metal surfaces. As a mild alkaline substance, it can aid in the removal of oils, greases, and other contaminants from metal parts before subsequent processing steps like painting or coating. guidechem.com Its emulsifying properties are beneficial in these cleaning applications, helping to suspend and remove soils from the metal surface. The corrosion inhibiting properties are also valuable in aqueous cleaning systems to prevent rusting of the cleaned parts.

The table below details the applications of this compound in the fabricated metal products industry.

Application Area Specific Function Benefit to Metal Fabrication
Metalworking FluidsCorrosion InhibitionProtects newly machined surfaces from rust and corrosion.
Industrial CleanersCleaning and DegreasingRemoves oils and other contaminants from metal surfaces.
Industrial CleanersCorrosion InhibitionPrevents flash rusting of metal parts after aqueous cleaning.
Surface PreparationpH BufferingMaintains the desired pH in cleaning and treatment baths.

Use in Detergents and Automotive Care Products

This compound is also found in the formulation of detergents and automotive care products, where it acts as a multifunctional ingredient. atamanchemicals.com In these applications, its properties as a pH buffer, emulsifier, and corrosion inhibitor are all leveraged to enhance product performance.

In heavy-duty detergents and industrial cleaners, this compound can be used to maintain an alkaline pH, which is effective for saponifying fats and oils and neutralizing acidic soils. Its amine functionality provides reserve alkalinity, helping to maintain cleaning efficacy as the detergent is consumed. As an alkanolamine, it can also act as an emulsifying agent, helping to stabilize the mixture of oil and water, which is crucial for lifting and removing greasy dirt.

Within automotive care products, such as car wash soaps and waxes, this compound serves several purposes. It can act as an emulsifier to create stable formulations of waxes, silicones, and oils in a water base. Furthermore, it provides corrosion protection for the metal components of vehicles. By leaving a thin protective film or by maintaining a slightly alkaline pH on the surface, it can help to inhibit the corrosion process that can be accelerated by road salts and environmental moisture.

The following table summarizes the roles of this compound in detergents and automotive care products.

Product Category Function Performance Enhancement
DetergentspH Buffer / Alkalinity ProviderImproves cleaning performance on acidic and greasy soils.
DetergentsEmulsifierStabilizes the formulation and aids in the removal of oily dirt.
Automotive Care ProductsEmulsifierCreates stable emulsions for waxes, polishes, and protectants.
Automotive Care ProductsCorrosion InhibitorHelps protect metal surfaces on vehicles from rust and corrosion.

Analytical Methodologies for 2 Butylamino Ethanol Quantification and Detection

Spectroscopic Techniques for 2-(Butylamino)ethanol Analysis

Spectroscopic methods are instrumental in elucidating the molecular structure and quantifying this compound. These techniques rely on the interaction of the molecule with electromagnetic radiation.

In a typical ¹H NMR spectrum, the protons of the butyl group would exhibit distinct signals. The terminal methyl (CH₃) protons would appear as a triplet at the most upfield region. The methylene (B1212753) (CH₂) groups of the butyl chain would show multiplets, with their chemical shifts increasing as they get closer to the electron-withdrawing nitrogen atom. The methylene groups adjacent to the nitrogen and oxygen atoms in the ethanol (B145695) moiety would be the most deshielded, thus appearing further downfield. The protons of the hydroxyl (OH) and amine (NH) groups are exchangeable and their signals can be broad and their chemical shifts can vary depending on the solvent and concentration.

In the ¹³C NMR spectrum, each unique carbon atom in the this compound molecule would give a distinct signal. The carbon atoms of the butyl group would appear at the higher field (lower ppm values), while the carbons of the ethanolamine (B43304) backbone, being closer to the electronegative nitrogen and oxygen atoms, would be found at lower field (higher ppm values).

Representative ¹H and ¹³C NMR Spectral Data for a Related Compound (N-Butyldiethanolamine in CDCl₃)

View Data Table
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
O-CH₂3.54-3.62 (t)60.23
N-CH₂ (ethanol)2.56-2.62 (m)51.63
N-CH₂ (butyl)--
CH₂ (butyl)--
CH₂ (butyl)--
CH₃ (butyl)--
OH2.53 (br)-

Note: This data is for N-butyldiethanolamine and serves as an estimation for the expected chemical shifts of this compound. The specific chemical shifts for this compound may vary.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrational modes of its O-H, N-H, C-N, and C-H bonds.

The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, often broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amine typically appears as a weaker band in the same region, around 3300-3500 cm⁻¹. The C-H stretching vibrations of the butyl and ethyl groups are expected in the 2850-3000 cm⁻¹ region.

The C-N stretching vibration for aliphatic amines is typically observed in the 1020-1250 cm⁻¹ range. The C-O stretching vibration of the primary alcohol is expected to appear in the 1050-1150 cm⁻¹ region. The fingerprint region, below 1500 cm⁻¹, will contain a complex pattern of bands corresponding to various bending vibrations (C-H, O-H, N-H), which can be used for definitive identification by comparing the spectrum to a reference.

Expected Characteristic FTIR Absorption Bands for this compound

View Data Table
Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
O-H Stretch (H-bonded)3200 - 3600Strong, Broad
N-H Stretch3300 - 3500Medium to Weak
C-H Stretch (Aliphatic)2850 - 3000Strong
N-H Bend1550 - 1650Medium
C-H Bend1350 - 1480Medium
C-N Stretch1020 - 1250Medium to Weak
C-O Stretch1050 - 1150Strong

UV-Visible spectroscopy is generally not a suitable method for the direct quantification or detection of this compound. This is because the molecule lacks a chromophore, which is a part of a molecule that absorbs light in the ultraviolet-visible region. masterorganicchemistry.com

The absorption of UV-Vis radiation by a molecule results in the transition of electrons from a lower energy orbital to a higher energy orbital. nih.gov For this to occur with radiation in the typical UV-Vis range (200-800 nm), the molecule must contain π-electrons or non-bonding electrons that can be excited to higher energy levels. This compound is an aliphatic amino alcohol, and its structure consists only of sigma (σ) bonds and non-bonding electrons on the nitrogen and oxygen atoms.

The energy required to excite electrons in σ bonds is very high, and the corresponding absorption bands occur in the far-UV region (below 200 nm), which is not accessible with standard UV-Vis spectrophotometers. While the non-bonding electrons on the nitrogen and oxygen atoms can undergo n → σ* transitions, these also typically occur at wavelengths below 200 nm. Therefore, a solution of pure this compound in a non-absorbing solvent would be expected to be transparent in the UV-Vis spectrum.

For UV-Vis analysis to be applicable, this compound would need to be chemically modified through a derivatization reaction to introduce a chromophore into its structure.

Electrochemical Methods for this compound Analysis

Electrochemical methods offer a promising avenue for the detection of this compound due to their inherent sensitivity, potential for miniaturization, and rapid response times. azolifesciences.comlongdom.org These techniques are predicated on the measurement of electrical properties such as current or potential, which are directly related to the concentration of the analyte. solubilityofthings.comwikipedia.org The primary electrochemical techniques applicable to the analysis of electroactive species like this compound include voltammetry and amperometry. libretexts.orgfiveable.me

Voltammetry involves applying a varying potential to an electrode and measuring the resultant current. wikipedia.orglibretexts.org This method can provide both qualitative and quantitative information about the analyte. libretexts.org Amperometry, on the other hand, measures the current at a fixed potential, which is proportional to the analyte's concentration. fiveable.me While specific studies focusing exclusively on electrochemical sensors for this compound are not extensively documented in publicly available research, the principles of electrochemical detection of amines and alcohols are well-established. The amine and hydroxyl functional groups in the this compound molecule can undergo electrochemical oxidation, forming the basis for its detection.

The development of novel electrode materials, including nanomaterials and conductive polymers, has significantly enhanced the sensitivity and selectivity of electrochemical sensors. researchgate.net For instance, modified electrodes can be designed to lower the overpotential required for the oxidation of this compound, thereby improving the analytical signal. The performance of such sensors would be evaluated based on parameters like the limit of detection (LOD), limit of quantification (LOQ), linear range, and selectivity against potential interfering species commonly found in industrial or environmental samples.

While direct electrochemical analysis is feasible, challenges such as electrode fouling and interference from other electroactive compounds in complex matrices may arise. Future research could focus on the development of highly selective molecularly imprinted polymers or enzyme-based biosensors for the specific and sensitive determination of this compound.

Advanced hyphenated Techniques (e.g., GC-MS, LC-MS) for this compound

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures. chromatographytoday.comijarnd.comchemijournal.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most prominent hyphenated methods for the identification and quantification of organic compounds like this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. ijarnd.com For a compound to be amenable to GC analysis, it must be volatile and thermally stable. chemijournal.com Due to the presence of polar amine and hydroxyl groups, this compound has a relatively high boiling point and can exhibit poor chromatographic behavior. Therefore, derivatization is often a necessary step to increase its volatility and improve peak shape. researchgate.netjfda-online.com

Common derivatization strategies for amines and alcohols include acylation and silylation. researchgate.net Acylation, for instance with acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA), converts the polar functional groups into less polar esters and amides. nih.govgcms.cz Silylation reagents replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, also enhancing volatility. sigmaaldrich.com

One study on the analysis of ethanolamines, which are structurally related to this compound, compared different derivatization methods for GC-MS analysis. Trifluoroacetylation with TFAA was found to be an optimal method, with the reaction proceeding rapidly at room temperature. researchgate.net The resulting trifluoroacetyl derivatives exhibited good chromatographic properties and allowed for sensitive detection. researchgate.net The table below summarizes the findings from this study for related ethanolamines, which can provide an estimation for the analysis of this compound.

Analyte (as TFAA derivative)Limit of Detection (mmol·dm⁻³)Limit of Detection in Sand (μg/g)
bis(2-trifluoroacetoxyethyl)ethanamine9 x 10⁻³12.3
bis(2-trifluoroacetoxyethyl)methanamine7 x 10⁻⁵11.4

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is well-suited for the analysis of polar and non-volatile compounds, often eliminating the need for derivatization. In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) and then detected by a mass spectrometer. This technique offers high sensitivity and selectivity, making it suitable for trace analysis in complex matrices. nih.gov

For the analysis of this compound, reversed-phase HPLC would be a common separation mode. The choice of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid or ammonium (B1175870) formate, is crucial for achieving good chromatographic resolution.

The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in the case of tandem mass spectrometry (LC-MS/MS), to enhance selectivity and achieve low detection limits. ijalsr.orgnih.gov While specific LC-MS methods dedicated solely to this compound are not widely reported, the general methodology for analyzing polar amines in various matrices is well-established. The optimization of LC-MS/MS parameters, including cone voltage and collision energy, is critical for achieving the desired sensitivity and specificity.

Challenges in LC-MS analysis can include matrix effects, where components of the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement. longdom.org Proper sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help to minimize these effects. longdom.org

TechniqueMatrixSample PreparationPotential Detection LimitsKey Considerations
LC-MS/MSWastewater, Biological FluidsSolid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)Low ng/mL to pg/mLMatrix effects, optimization of MS parameters

Environmental Behavior and Ecotoxicological Implications of 2 Butylamino Ethanol

Environmental Release Pathways and Distribution of 2-(Butylamino)ethanol

The introduction of this compound into the environment occurs through various channels, primarily linked to its production, industrial applications, and use in commercial and consumer products.

This compound is utilized as an intermediate and a processing aid across several industrial sectors, leading to potential environmental releases. atamanchemicals.com Key industries contributing to its emission include chemical manufacturing and the electrical machinery manufacturing industry. env.go.jp In these settings, it serves as a synthetic raw material for products like textile leveling agents, a catalyst for urethane (B1682113) foaming, a component in lubricants and their additives, and a raw material for emulsifiers. atamanchemicals.comenv.go.jp

Industrial releases can occur to both the atmosphere and public water bodies. env.go.jp Data from Japan's Pollutant Release and Transfer Register (PRTR) Law for fiscal year 2009 indicated a total environmental release of approximately 0.16 tonnes, with about 89% of that volume being reported releases. env.go.jp The primary destination for these reported releases was public water systems, with the electrical machinery and chemical industries being the largest contributors to atmospheric and water-based emissions, respectively. env.go.jp

Reported Environmental Releases of this compound (Fiscal Year 2009) env.go.jp
ParameterQuantity (tonnes)Primary DestinationMajor Contributing Industries
Total Release to Environment~0.16N/AN/A
Reported Releases (Portion of Total)~0.14Public Water BodiesElectrical Machinery Manufacturing, Chemical Industry
Transfer to Sewage0.017N/AN/A
Transfer to Waste Materials~2.7N/AN/A

Beyond industrial settings, this compound is released into the environment through the use of various products that contain it. It is formulated into paints, coatings, and cleaning agents where it functions as a solvent, emulsifier, or corrosion inhibitor. atamanchemicals.comguidechem.com Consequently, environmental release is likely to occur from both indoor and outdoor applications. atamanchemicals.com

Common sources of release from product usage include:

Indoor Uses : Machine washing liquids and detergents, automotive care products, adhesives, fragrances, and air fresheners. atamanchemicals.com

Outdoor Uses : Application of paints and coatings. atamanchemicals.com

Water Treatment : Its application as a chelating agent in water treatment processes can also lead to its direct introduction into aquatic systems. guidechem.com

Environmental Fate and Transport of this compound

The environmental fate of a chemical describes the transformations it undergoes and its ultimate disposition in the environment. cdc.gov This is governed by its physical and chemical properties and its susceptibility to biological and chemical degradation processes.

Biodegradation is the breakdown of organic compounds by microorganisms. montana.edu The persistence of this compound in the environment is significantly influenced by its resistance to this process. Based on available data, the aerobic biodegradation of this compound is judged to be difficult. env.go.jp This suggests that the compound may persist in environments where microbial degradation is the primary removal mechanism.

The distribution of a chemical among air, water, and soil is known as environmental partitioning and is predicted by its physical-chemical properties. mtu.edu A multi-media model used to predict the distribution of this compound indicated that the largest releases were to water bodies. env.go.jp

Key properties influencing its partitioning include:

Water Solubility : It has a high aqueous solubility of 4,000 mg/L, indicating a strong tendency to remain dissolved in the water phase. env.go.jp

Vapor Pressure : The vapor pressure is low, at 5 Pa (0.038 mmHg) at 20°C, suggesting that volatilization from water or soil surfaces is not a significant transport pathway. env.go.jp

Octanol-Water Partition Coefficient (log Kow) : The log Kow is 1.86, which indicates a low to moderate potential for bioaccumulation and partitioning from water into organic matter like soil or sediment. env.go.jp

Given these properties, this compound released into the environment is expected to primarily reside in the aqueous compartment. env.go.jp

Physicochemical Properties Governing Environmental Partitioning of this compound env.go.jp
PropertyValueImplication for Environmental Behavior
Aqueous Solubility4,000 mg/L (at 20°C)Primarily partitions to water.
Vapor Pressure5 Pa (0.038 mmHg) (at 20°C)Low volatility; not expected to partition significantly into the atmosphere.
Octanol-Water Partition Coefficient (log Kow)1.86 (at 25°C)Low to moderate potential to sorb to organic matter in soil/sediment.

Sorption refers to the process by which a chemical binds to soil or sediment particles, which in turn affects its mobility. Chemicals with low sorption coefficients are generally more mobile and have a higher potential to leach through soil and contaminate groundwater. scielo.br

While specific studies on the soil sorption coefficient (Koc) for this compound are not detailed in the available literature, its behavior can be inferred from its physicochemical properties. The compound's high water solubility and low-to-moderate log Kow value suggest that it will have a weak affinity for sorbing to soil organic carbon and other particulates. env.go.jp This weak sorption indicates that this compound is likely to be highly mobile in terrestrial and aquatic systems, with a potential for leaching in soil environments. scielo.br

Ecotoxicity of this compound to Aquatic and Terrestrial Organisms

The ecotoxicity of this compound has been evaluated through various studies on aquatic organisms, providing insights into its potential impact on freshwater and marine ecosystems. Acute toxicity studies are designed to determine the effects of short-term exposure to the substance, while chronic studies assess the impacts of longer-term exposure at lower concentrations.

Aquatic Toxicity

Research has provided key data on the acute toxicity of this compound to fish, crustaceans, and algae. For the fish species Oryzias latipes (medaka), the 96-hour median lethal concentration (LC50) was determined to be 21,000 µg/L. env.go.jp For the crustacean Daphnia magna, a key species in aquatic food webs, the 48-hour median effective concentration (EC50) for immobilization was 79,000 µg/L. env.go.jp In the case of the green algae Pseudokirchneriella subcapitata, the 72-hour EC50 for growth inhibition was found to be 28,000 µg/L. env.go.jp

Chronic toxicity studies offer insight into the potential for adverse effects on reproduction and growth over extended periods. For the crustacean D. magna, a 21-day No Observed Effect Concentration (NOEC) for reproductive inhibition was established at 4,380 µg/L. env.go.jp For the green algae P. subcapitata, the 72-hour NOEC for growth inhibition was 3,200 µg/L. env.go.jp Based on these chronic toxicity values, a Predicted No Effect Concentration (PNEC) for aquatic organisms has been derived, with the value of 32 µg/L, based on the green algae data, being used for risk assessment. env.go.jp

The following table summarizes the key findings from aquatic toxicity studies on this compound.

Organism TypeSpeciesEndpointDurationValue (µg/L)
FishOryzias latipes (Medaka)LC5096-hour21,000
CrustaceanDaphnia magnaEC50 (Immobilization)48-hour79,000
CrustaceanDaphnia magnaNOEC (Reproduction)21-day4,380
AlgaePseudokirchneriella subcapitataEC50 (Growth Inhibition)72-hour28,000
AlgaePseudokirchneriella subcapitataNOEC (Growth Inhibition)72-hour3,200

Information regarding the toxicity of this compound to terrestrial organisms is not extensively detailed in the available literature.

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a substance to bioaccumulate is a critical factor in its environmental risk assessment. This potential is often initially evaluated using the octanol-water partition coefficient (log Kow or log Pow), which measures a chemical's hydrophobicity.

For this compound, the partition coefficient (log Kow) has been reported as 1.86 at 25°C. env.go.jp Another source reports a log Pow of 0.64 at 25°C. sigmaaldrich.com Generally, substances with a log Kow greater than 3 are considered to have a potential for bioaccumulation. The relatively low log Kow values for this compound suggest that bioaccumulation is not expected. sigmaaldrich.com

Based on its physicochemical properties, this compound has been judged to not be highly bioaccumulative. env.go.jp This low potential for accumulation in organisms means that exposure via the food chain is considered to be slight. env.go.jp

The table below outlines the physicochemical properties of this compound relevant to its bioaccumulation potential.

ParameterValueConditionReference
log Kow (Octanol-Water Partition Coefficient)1.8625°C, pH 9.2 env.go.jp
log Pow (Octanol-Water Partition Coefficient)0.6425°C sigmaaldrich.com

Environmental Risk Assessment Frameworks for this compound

This compound is subject to various regulatory frameworks globally that govern its production, use, and environmental release. In Japan, it was previously classified as a Class 1 Designated Chemical Substance under the Pollutant Release and Transfer Register (PRTR) Law, which required reporting of its environmental releases. env.go.jp Data from fiscal year 2009 indicated total environmental releases of approximately 0.16 tons, with the majority (89%) being released into public water bodies. env.go.jp

In the United States, this compound is listed on the Toxic Substances Control Act (TSCA) inventory, indicating it is in commerce in the country. nih.gov It is tracked by the Environmental Protection Agency (EPA) through various programs. epa.gov The substance is also included in other international chemical inventories, such as the Australian Inventory of Industrial Chemicals and the New Zealand EPA Inventory of Chemical Status. nih.govnih.gov

Environmental monitoring data is used to estimate public exposure and potential ecological risk. Predicted Environmental Concentrations (PEC) for this compound in public freshwater bodies are generally estimated to be around 0.025 µg/L, and less than 0.043 µg/L in seawater. env.go.jp However, estimates based on reported releases into specific rivers could result in higher localized concentrations, with a maximum calculated value of 4.4 µg/L. env.go.jp An Initial Risk Screening Level (ITSL) for this compound has been set at 4 μg/m³ based on an annual averaging time. chemicalbook.comchemicalbook.com

Minimizing the environmental impact of this compound primarily involves controlling its release into the environment, particularly into aquatic systems. A key factor influencing its environmental persistence is its resistance to degradation. Studies have indicated that the aerobic biodegradability of this compound is difficult, which can lead to its persistence if released into water bodies. env.go.jp

Key strategies for impact minimization include:

Wastewater Management : Preventing the direct release of the product into drains and public waterways is crucial. sigmaaldrich.com Industrial facilities using this compound should employ wastewater treatment protocols to remove or degrade the compound before discharge.

Proper Disposal : Waste materials containing this compound must be disposed of in accordance with national and local environmental regulations. sigmaaldrich.com This includes not mixing it with other waste and handling uncleaned containers as if they contained the pure product. sigmaaldrich.com

Spill Control : In the event of a spill, measures should be taken to contain the substance, such as covering drains and collecting the material with absorbent agents. sigmaaldrich.com Preventing fire extinguishing water contaminated with the substance from entering surface or ground water systems is also a critical containment strategy. sigmaaldrich.com

Process Optimization : In industrial applications, such as its use in CO2 capture systems or as a corrosion inhibitor, optimizing processes to reduce the amount of substance used and recycling saturated alkanolamine solutions can decrease waste generation and the potential for environmental release. guidechem.comeastman.comnextscientists.com

Toxicological and Safety Aspects of 2 Butylamino Ethanol in Research Contexts

Hazard Identification and Classification of 2-(Butylamino)ethanol

GHS Classification and Hazard Statements

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The classification indicates that the compound poses significant risks upon exposure. It is identified as a combustible liquid. sigmaaldrich.com The primary hazards are related to its toxicity and corrosivity. sigmaaldrich.comtcichemicals.com

The compound is harmful if swallowed and is categorized as causing severe skin burns and eye damage. sigmaaldrich.comtcichemicals.com The signal word associated with this compound is "Danger". sigmaaldrich.comsigmaaldrich.com

Interactive Data Table: GHS Hazard Classifications for this compound

Hazard ClassCategoryHazard Statement CodeHazard Statement
Flammable liquidsCategory 4H227Combustible liquid
Acute toxicity, OralCategory 4H302Harmful if swallowed
Skin corrosion/irritationCategory 1BH314Causes severe skin burns and eye damage
Serious eye damage/eye irritationCategory 1H318Causes serious eye damage
Specific target organ toxicity – single exposureCategory 3H335May cause respiratory irritation

Data sourced from multiple safety data sheets. sigmaaldrich.comguidechem.com

The hazard statements underscore the chemical's potential to cause significant harm. Precautionary statements accompanying these classifications recommend avoiding contact with heat and open flames, thorough washing after handling, and wearing appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection. sigmaaldrich.com In case of ingestion, rinsing the mouth is advised, but vomiting should not be induced. tcichemicals.com

Routes of Exposure to this compound (Inhalation, Dermal, Ingestion)

In a research or occupational setting, there are three primary routes of exposure to this compound: inhalation, dermal contact, and ingestion. guidechem.com

Inhalation: Exposure can occur through breathing in vapors or mists of the compound. scbt.com This is a significant route of exposure, particularly in poorly ventilated areas or during processes that generate aerosols.

Dermal: Direct contact with the skin is a major route of exposure. scbt.com The substance can be absorbed through the skin, potentially leading to systemic effects. scbt.com Its corrosive nature means that direct contact can also cause localized chemical burns. scbt.com

Ingestion: Accidental ingestion of this compound can occur through contaminated hands or in laboratory accidents. scbt.com This route is considered particularly hazardous due to the compound's oral toxicity. scbt.com

Acute and Chronic Toxicity Studies of this compound

Dermal and Ocular Irritation/Corrosion by this compound

This compound is a severe skin and eye irritant. guidechem.com Studies on rabbits have demonstrated its corrosive effects. When applied to the skin of rabbits, the compound produced necrosis within 24 hours. scbt.com It is classified as causing severe skin burns (Skin Corrosion, Category 1B). sigmaaldrich.com Therefore, unprotected contact with the skin, especially if it is abraded or irritated, should be strictly avoided. scbt.com

The substance poses a high risk of serious eye damage. scbt.com Direct contact with the eyes can result in chemical burns and severe damage. scbt.com In studies using rabbits, this compound was found to be corrosive to the eyes, leading to a classification of Serious Eye Damage, Category 1. sigmaaldrich.com Vapors and mists of the compound are also noted to be extremely irritating to the eyes. scbt.com

Respiratory Effects and Irritation from this compound Vapors

Inhalation of this compound vapors or mists can cause irritation to the respiratory system. guidechem.com The material is described as being extremely destructive to the tissue of the mucous membranes and the upper respiratory tract. sigmaaldrich.com GHS classification includes Specific Target Organ Toxicity – Single Exposure, Category 3, with the specific effect of causing respiratory irritation. guidechem.com This indicates that even short-term exposure to its vapors can lead to respiratory discomfort and inflammatory responses.

Oral Toxicity and Gastrointestinal Effects of this compound

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). sigmaaldrich.com Animal studies have determined its lethal dose. In one study involving rats, the oral LD50 (the dose required to kill 50% of the test population) was reported as 1150 mg/kg. chemsrc.com

Interactive Data Table: Acute Oral Toxicity of this compound

Test SpeciesRouteToxicity Value (LD50)
RatOral1150 mg/kg

Data sourced from toxicological information databases. chemsrc.com

Ingestion of the material can lead to chemical burns within the oral cavity and the gastrointestinal tract. scbt.com Accidental ingestion is considered harmful, with animal experiments suggesting that ingestion of less than 150 grams could be fatal or cause serious damage to health in humans. scbt.com Symptoms following ingestion can include a burning sensation, abdominal pain, and shock or collapse. env.go.jp

Reproductive and Developmental Toxicity of this compound

Genotoxicity and Carcinogenicity Assessments for this compound

There is a lack of specific data from long-term animal bioassays or in-vitro genotoxicity studies to definitively assess the carcinogenicity and genotoxicity of this compound. The evaluation of carcinogenic potential generally involves extensive testing to identify whether a substance can cause cancer, distinguishing between genotoxic mechanisms (direct interaction with DNA) and non-genotoxic mechanisms. europa.eu For related compounds like diethanolamine, studies have shown varied results in different animal models, with no clear evidence of human relevance, but similar dedicated studies for this compound are not detailed in the available literature. industrialchemicals.gov.au

Occupational Exposure and Safety Measures in this compound Handling

Occupational exposure to this compound is managed through the adherence to established exposure limits set by various regulatory and advisory bodies. These limits are designed to protect workers from potential health hazards associated with the substance, which is known to cause eye and upper respiratory tract irritation. scbt.com

Jurisdiction/OrganizationLimit TypeValue (ppm)Value (mg/m³)Notations
US ACGIH TLVTWA0.5-Eye & upper respiratory tract irritation basis
US NIOSH RELTWA214Skin
Canada - British ColumbiaTWA0.53.5-
Canada - QuebecTWA214-
Canada - SaskatchewanTWA0.5-Skin
Canada - SaskatchewanSTEL1-Skin

This table is based on data for 2-N-Dibutylaminoethanol, a closely related compound often used interchangeably in safety literature. scbt.com TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. STEL (Short-Term Exposure Limit) is a 15-minute exposure limit.

Ventilation and Engineering Controls for this compound

Engineering controls are the primary line of defense to minimize exposure to hazardous chemicals like this compound. cornell.edu The main objective is to control airborne vapors and mists at the source. castrol.com

General Ventilation : Adequate general room ventilation should be used to prevent the accumulation of vapors. drydene.com

Local Exhaust Ventilation (LEV) : Local exhaust ventilation or the use of a chemical fume hood is required to keep airborne concentrations below their respective occupational exposure limits. castrol.comfishersci.com LEV is preferred because it captures contaminants at the source, preventing their dispersion into the work area. cornell.educastrol.com

Fume Hood Practices : When working with this compound, all operations should be conducted at least 6 inches inside the hood sash to ensure effective capture. gatech.edu The sash should be kept as low as possible, and the hood should not be used for storage of chemicals. cornell.edugatech.edu

Emergency Response and First Aid for this compound Exposure

Immediate and appropriate first aid is critical following any exposure to this compound due to its corrosive and harmful nature. fishersci.comnih.gov

Eye Contact : Immediately flush the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. fishersci.com Remove contact lenses if present and easy to do. tcichemicals.comdrydene.com Seek immediate medical attention from an ophthalmologist. sigmaaldrich.com

Skin Contact : Take off immediately all contaminated clothing and shoes. tcichemicals.comtcichemicals.com Rinse the affected skin with large amounts of water, using a safety shower if available. tcichemicals.comcroneri.co.uk Wash the area with soap and water. drydene.com If skin irritation or burns occur, seek immediate medical attention. drydene.com

Inhalation : Remove the victim to fresh air at once and keep them at rest in a position comfortable for breathing. tcichemicals.comfishersci.com If breathing is difficult or has stopped, provide artificial respiration or oxygen. drydene.comcdc.gov Seek immediate medical attention. tcichemicals.comtcichemicals.com

Ingestion : If swallowed, have the victim rinse their mouth out with water. drydene.com Do NOT induce vomiting due to the risk of perforation. sigmaaldrich.comfishersci.com Call a physician or poison control center immediately. tcichemicals.comfishersci.com

Regulatory Frameworks and Guidelines for this compound Safety

The handling and transportation of this compound are governed by various national and international regulations. Its hazard classification is consistent with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), which is incorporated into regulations like the OSHA Hazard Communication Standard (29 CFR 1910.1200). drydene.com

The compound is listed on several chemical inventories, indicating its regulatory status across different regions:

United States : It is subject to reporting requirements under SARA 311/312 as an acute health hazard and a fire hazard. sigmaaldrich.comsolventsandpetroleum.com

Europe : It is a registered substance under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). nih.gov

Australia : It is listed on the Australian Inventory of Industrial Chemicals (AICIS). nih.gov

New Zealand : It is included in the New Zealand EPA Inventory of Chemicals. nih.gov

These regulatory frameworks ensure that proper safety, handling, and communication procedures are followed to mitigate the risks associated with the chemical.

Future Research Directions and Opportunities for 2 Butylamino Ethanol

Development of Advanced 2-(Butylamino)ethanol-based Materials

The bifunctional nature of this compound makes it an attractive building block for the synthesis of a new generation of advanced materials with tailored properties. Future research in this area is poised to explore its potential in creating high-performance polymers, functional coatings, and energetic materials.

One key area of investigation lies in the use of BAE as a monomer or a functionalizing agent in polymer chemistry. Its hydroxyl and secondary amine groups can participate in various polymerization reactions, such as the formation of polyurethanes, polyesters, and polyamides. The incorporation of the butyl group can impart hydrophobicity and flexibility to the polymer backbone, leading to materials with enhanced durability, chemical resistance, and specific mechanical properties. Research could focus on synthesizing and characterizing novel BAE-based polymers and copolymers for applications ranging from industrial coatings and adhesives to biomedical devices.

Furthermore, this compound has been identified as a precursor in the synthesis of energetic materials. Specifically, it is used to produce N-butyl-N-(2-nitroxyethyl)nitramine (BuNENA), a compound of interest in propellant formulations. chemicalbook.comchemicalbook.comsigmaaldrich.com Future studies could optimize the synthesis of BuNENA and explore the properties of other energetic materials derived from BAE, aiming for improved performance and safety characteristics.

The synthesis of specialized molecules for potential pharmaceutical applications also presents a promising frontier. For instance, this compound is a reactant in the synthesis of 4-alkylamino-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidines. chemicalbook.comchemicalbook.com Further exploration of BAE as a scaffold for creating diverse molecular architectures could lead to the discovery of new therapeutic agents.

Integration of this compound in Sustainable Chemical Technologies

The global push towards greener and more sustainable chemical processes has highlighted the potential of this compound in applications such as carbon capture and the development of environmentally benign solvents.

A significant area of current and future research is the use of BAE and its aqueous blends for post-combustion CO2 capture. chemicalbook.comchemicalbook.com Due to its sterically hindered secondary amine structure, BAE exhibits a high theoretical CO2 loading capacity, primarily forming bicarbonates. chemicalbook.comchemicalbook.com Studies have shown that BAE has advantages over conventional amines like monoethanolamine (MEA) and 2-amino-2-methyl-1-propanol (AMP), including a higher cyclic capacity, no solid precipitation upon CO2 loading, a lower heat of CO2 absorption, and the ability to be regenerated at lower temperatures. chemicalbook.comchemicalbook.com Future research will likely focus on optimizing BAE-based solvent blends, understanding their long-term stability, and scaling up their application in industrial settings. The development of biphasic solvent systems incorporating BAE could also offer energy-efficient CO2 capture and release cycles.

The properties of this compound also make it a candidate for use as a green solvent or as a component in novel solvent systems, such as deep eutectic solvents. Its ability to dissolve a range of organic and inorganic compounds, coupled with its relatively low vapor pressure, could be advantageous in various catalytic and synthetic processes, contributing to a circular economy in chemical synthesis.

Deeper Mechanistic Understanding of this compound Reactivity

While the reaction of this compound with CO2 has been a primary focus, a more comprehensive understanding of its reactivity in a broader range of chemical transformations is crucial for unlocking its full potential. Future research should aim to elucidate the mechanisms, kinetics, and thermodynamics of BAE in various organic reactions.

Investigating the kinetics and mechanisms of BAE's reactions with other electrophiles, such as epoxides, aldehydes, and ketones, will provide valuable insights for its use as a versatile synthetic intermediate. The interplay between the nucleophilicity of the secondary amine and the reactivity of the hydroxyl group can be systematically studied to control reaction pathways and product selectivity. Computational chemistry and theoretical studies can play a vital role in modeling reaction pathways and transition states, providing a deeper understanding of the factors governing BAE's reactivity.

Exploration of Novel Biological Interactions of this compound

The biological activities of this compound and its derivatives remain a largely unexplored area with significant potential for discovery. Preliminary studies on related alkanolamines have indicated selective toxicity, suggesting that BAE and its derivatives could be investigated for antimicrobial or other therapeutic applications. sigmaaldrich.com

Future research could involve the synthesis of a library of BAE derivatives and their screening against various biological targets, including bacteria, fungi, and specific enzymes or receptors. For instance, a derivative of the related compound tert-butylaminoethanol has been designed as a beta2 adrenoceptor agonist. Similar structure-activity relationship (SAR) studies on BAE derivatives could lead to the identification of novel bioactive molecules.

Understanding the interactions of this compound with biological membranes is another important research avenue. The amphiphilic nature of the molecule, with its hydrophobic butyl chain and hydrophilic amino-alcohol headgroup, suggests it may interact with lipid bilayers, potentially influencing membrane fluidity and permeability. nih.gov Such studies are crucial for assessing its toxicological profile and for designing drug delivery systems.

Predictive Modeling and Machine Learning for this compound Properties and Applications

The application of predictive modeling and machine learning techniques can significantly accelerate the research and development of this compound-based technologies. These computational tools can be employed to predict the physicochemical properties of BAE and its derivatives, model their behavior in various applications, and guide experimental design.

In the context of CO2 capture, computational fluid dynamics (CFD) can be used to simulate and optimize the performance of absorption columns using BAE-based solvents. Machine learning models, trained on experimental or simulation data, can predict key performance indicators such as CO2 capture rate and reboiler duty, facilitating process optimization and control. liu.seresearchgate.net

For materials science applications, quantitative structure-property relationship (QSPR) models can be developed to predict the properties of polymers and other materials derived from this compound based on their molecular structure. This can aid in the rational design of new materials with desired characteristics.

In the realm of biological applications, quantitative structure-activity relationship (QSAR) modeling can be used to predict the biological activity of BAE derivatives, helping to identify promising candidates for further experimental investigation. longdom.orgnih.gov These in silico screening methods can significantly reduce the time and cost associated with drug discovery and development.

By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in advanced materials, sustainable technologies, and potentially new therapeutic interventions.

Q & A

Q. How is CO₂ solubility in BEA experimentally measured, and what parameters are critical for reproducibility?

Experimental measurement of CO₂ solubility in BEA involves vapor-liquid equilibrium (VLE) setups, where CO₂ partial pressure, temperature, and amine concentration are controlled. For example, studies use high-pressure reactors to measure absorption at temperatures like 313 K (absorption) and 363 K (desorption) under varying CO₂ partial pressures (8–50.65 kPa). Key parameters include maintaining isothermal conditions, precise gas-liquid phase separation, and accurate CO₂ loading quantification via titration or gravimetric analysis .

Q. What amine blends with BEA are commonly studied for CO₂ capture, and what advantages do they offer?

BEA is often blended with primary amines like monoethanolamine (MEA) or sterically hindered amines like 2-amino-2-methyl-1-propanol (AMP). For instance, 0.1–0.5 mol/L MEA + 2 mol/L BEA blends enhance absorption kinetics, while BEA + 2-dimethylaminoethanol (DMAE) reduces energy demand during solvent regeneration. These blends leverage BEA’s moderate carbamate stability and DMAE’s low viscosity to optimize CO₂ cyclic capacity .

Q. Which thermodynamic models are validated for predicting CO₂ solubility in BEA-based systems?

The Kent-Eisenberg model, SAFT-family equations (e.g., PC-SAFT, SAFT-VR-SW), and artificial neural networks (ANN) are widely used. The Kent-Eisenberg model correlates equilibrium constants with temperature and amine speciation, while SAFT equations account for molecular interactions in non-aqueous systems (e.g., BEA + 2-butoxyethanol). ANN models excel in interpolating complex datasets, achieving <5% absolute average deviation (%AAD) in solubility predictions .

Advanced Research Questions

Q. How do contradictions between thermodynamic models (e.g., SAFT vs. ANN) impact the reliability of CO₂ solubility predictions?

Discrepancies arise from model assumptions: SAFT equations require precise fluid interaction parameters, whereas ANN models depend on training data quality. For example, SAFT may underestimate CO₂ solubility in BEA blends at high pressures due to oversimplified association schemes, while ANN fails outside its training range. Cross-validation with experimental data and hybrid modeling (e.g., SAFT-ANN) are recommended to resolve conflicts .

Q. What methodologies are effective for optimizing BEA-based solvent formulations using machine learning (ML) and response surface methodology (RSM)?

RSM designs experiments to test variables like amine concentration, temperature, and CO₂ partial pressure, generating datasets for ML training. For instance, Gautam & Mondal (2023) optimized BEA + DMAE blends using RSM to maximize CO₂ loading and minimize viscosity. ML techniques like multilayer perceptrons (MLP) then identify non-linear relationships between solvent properties and absorption efficiency, enabling rapid screening of novel formulations .

Q. How does viscosity variation in BEA systems influence CO₂ mass transfer kinetics?

Viscosity is measured using rheometers at 293.15–353.15 K and correlated with CO₂ loading. High viscosity in concentrated BEA solutions reduces diffusion rates, lowering absorption efficiency. Studies show adding low-viscosity co-solvents (e.g., 2-butoxyethanol) decreases viscosity by 30–40%, improving mass transfer coefficients by 15–20%. Excess viscosity models (e.g., Redlich-Kister equations) quantify these effects .

Q. What in vitro and in vivo methods assess BEA’s toxicity for safe laboratory handling?

Toxicity assessments include:

  • In vitro : Cell viability assays (e.g., MTT) using human hepatocyte lines to evaluate acute exposure effects.
  • In vivo : Liver/kidney function tests in rodents, monitoring biomarkers like ALT and creatinine.
  • Occupational safety : OSHA-compliant exposure controls (e.g., ventilation, PPE) and regular medical surveillance for chronic exposure risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.